8-Bromo-3-fluoro-1,5-naphthyridine
Overview
Description
8-Bromo-3-fluoro-1,5-naphthyridine is a chemical compound with the CAS Number: 1437790-07-2 . It has a molecular weight of 227.04 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C8H4BrFN2/c9-6-1-2-11-7-3-5 (10)4-12-8 (6)7/h1-4H
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Antimalarial Applications
8-Bromo-3-fluoro-1,5-naphthyridine derivatives, particularly those with certain substitutions, have shown significant antimalarial activity. This was demonstrated in compounds like 7-bromo-N-(4′-diethylamino-1′-methylbutyl)-1,5-naphthyridin-4-amine and related derivatives, which were effective in curing mice infected with Plasmodium vinckei vinckei when administered intraperitoneally (Barlin & Tan, 1985).
Broad Biological Activities
The 1,8-naphthyridine group, which includes this compound, exhibits a range of interesting biological activities. These activities span antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, these compounds have shown potential in treating osteoporosis, allergies, and hypertension, among others (Madaan et al., 2015).
Chemical Synthesis and Modification
Research on this compound includes studies on its synthesis and chemical modifications. For instance, new syntheses involving bromo and chloro substituents have been developed, expanding the utility of these compounds in various fields (Woźniak & Plas, 1978).
Fluorination Techniques
Innovative methods for introducing fluorine atoms into naphthyridines, such as this compound, have been explored. These methods are significant for scale-up and large-scale production, crucial for pharmaceutical and research applications (Abele et al., 2014).
Sensing and Detection
1,8-Naphthyridine derivatives have been used to develop sensors for detecting ions like fluoride and mercury. These sensors exhibit 'turn-on' and 'turn-off' fluorescence behavior, making them useful in analytical chemistry and environmental monitoring (Chahal & Sankar, 2015).
Safety and Hazards
The safety information available indicates that 8-Bromo-3-fluoro-1,5-naphthyridine has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
1,5-Naphthyridine derivatives, which include 8-Bromo-3-fluoro-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . Future research may focus on exploring these biological activities further and developing new synthetic strategies for these compounds .
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a great variety of biological activities . These activities suggest that the compound may interact with multiple targets, potentially playing a role in cardiovascular, central nervous system, and hormonal diseases .
Mode of Action
It is known that 1,5-naphthyridine derivatives can interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
Given the wide range of biological activities exhibited by 1,5-naphthyridine derivatives, it is likely that this compound affects multiple pathways, leading to downstream effects that contribute to its overall biological activity .
Result of Action
Given the wide range of biological activities exhibited by 1,5-naphthyridine derivatives, it is likely that this compound induces a variety of molecular and cellular changes .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to reactive gases could potentially affect its stability and efficacy.
Properties
IUPAC Name |
8-bromo-3-fluoro-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHBMLLXIUAMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437790-07-2 | |
Record name | 8-bromo-3-fluoro-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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